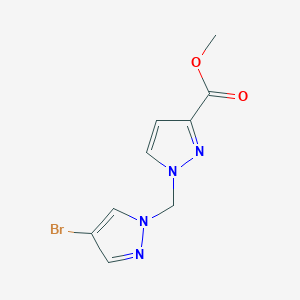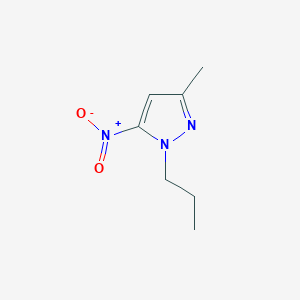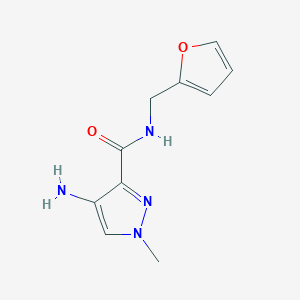
2-(3,4-Dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine, also known as 25E-NBOH, is a psychoactive substance that belongs to the phenethylamine class. It is a derivative of the hallucinogen 2C-E and has been found to have potent agonist activity at the serotonin 5-HT2A receptor. In recent years, there has been growing interest in the synthesis, scientific research application, and mechanism of action of 25E-NBOH.
Applications De Recherche Scientifique
1. Structural and Tautomerism Studies:
- The compound demonstrates interesting tautomerism behaviors in both solid-state and solution, studied through X-ray crystallography and NMR spectroscopy. It crystallizes in different forms based on the presence of OH groups and can form cyclic dimers stabilized by hydrogen bonds in the absence of OH groups (Cornago et al., 2009).
2. Antimicrobial and Anticancer Properties:
- Pyrazole derivatives, including structures related to 2-(3,4-Dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine, have been synthesized and shown to possess significant antimicrobial and anticancer activities, some even outperforming standard drugs like doxorubicin (Hafez et al., 2016).
3. Fluorescent Chemosensor for Metal Ions:
- A derivative of the compound has been developed as a fluorescent chemosensor, particularly for detecting Fe3+ metal ions. The compound's photophysical properties have been extensively studied, indicating its utility in sensing applications (Khan, 2020).
4. Chelating Agents Synthesis:
- Pyrazole-containing compounds have been synthesized as chelating agents, displaying potential for applications in various chemical and biological processes (Driessen, 2010).
5. Coordination Chemistry and Catalysis:
- Complexes containing bidentate N-substituted phenylethanamine derivatives have been synthesized, showcasing the potential of pyrazole derivatives in coordination chemistry and catalysis, particularly in processes like the ring-opening polymerization of rac-lactide (Cho et al., 2019).
6. Antibacterial and Antifungal Activities:
- Pyrazoline and pyrazole derivatives have shown notable antibacterial and antifungal activities, adding to their potential in developing new antimicrobial agents (Hassan, 2013).
7. Synthesis and Characterization of Complex Ligands:
- Research on the synthesis of sterically demanding para-dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands for Co(II) complexes and C-H activation reactions with Ce(IV) demonstrates the compound's role in the development of sophisticated ligand systems (Blasberg et al., 2010).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2-ethylpyrazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-19-14(8-10-18-19)12-17-9-7-13-5-6-15(20-2)16(11-13)21-3/h5-6,8,10-11,17H,4,7,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABWFSQNHJXNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164823 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine | |
CAS RN |
1004194-32-4 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















